delta-Cadinol is a natural product found in Cryptomeria japonica, Ageratum conyzoides, and other organisms with data available.

delta-Cadinol

CAS No.: 19435-97-3

Cat. No.: VC1760641

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19435-97-3 |

|---|---|

| Molecular Formula | C15H26O |

| Molecular Weight | 222.37 g/mol |

| IUPAC Name | (1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |

| Standard InChI | InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15+/m0/s1 |

| Standard InChI Key | LHYHMMRYTDARSZ-ZQDZILKHSA-N |

| Isomeric SMILES | CC1=C[C@H]2[C@@H](CC[C@@]([C@H]2CC1)(C)O)C(C)C |

| SMILES | CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |

| Canonical SMILES | CC1=CC2C(CCC(C2CC1)(C)O)C(C)C |

Introduction

Chemical Structure and Properties

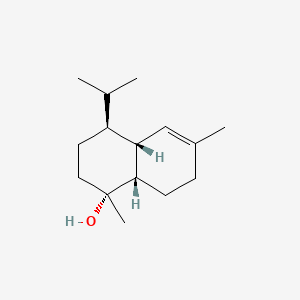

Delta-Cadinol (C15H26O) is a cadinane sesquiterpenoid that consists of a 1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalene backbone with a hydroxy substituent at position 1. It is classified as a tertiary alcohol and belongs to the family of octahydronaphthalenes .

The compound exists in two enantiomeric forms:

-

(-)-Delta-Cadinol: Has the (1R,4S,4aR,8aS) configuration

-

(+)-Delta-Cadinol: Has the (1S,4R,4aS,8aR) configuration

Physical and Chemical Properties

The detailed chemical properties of delta-Cadinol are summarized in Table 1.

Table 1: Chemical Properties of Delta-Cadinol

| Property | Value |

|---|---|

| Molecular Formula | C15H26O |

| Molecular Weight | 222.37 g/mol |

| IUPAC Name ((-)-delta-cadinol) | (1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |

| IUPAC Name ((+)-delta-cadinol) | (1S,4R,4aS,8aR)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol |

| CAS Number ((-)-delta-cadinol) | 19435-97-3 |

| InChIKey ((-)-delta-cadinol) | LHYHMMRYTDARSZ-ZQDZILKHSA-N |

| InChIKey ((+)-delta-cadinol) | LHYHMMRYTDARSZ-TUVASFSCSA-N |

| LogP (Octanol-Water) | 3.3 |

| Hydrogen Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Topological Surface Area | 20.2 Ų |

| Heavy Atom Count | 16 |

The compound has moderate lipophilicity as indicated by its LogP value of 3.3, suggesting good cell membrane permeability .

Synonyms and Alternative Nomenclature

Delta-Cadinol is known by several names in the scientific literature, reflecting its history of discovery and structural characterization.

Table 2: Synonyms and Alternative Names

| Enantiomer | Alternative Names |

|---|---|

| (-)-Delta-Cadinol | Muurolol, (-)-Torreyol, (1R,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |

| (+)-Delta-Cadinol | (+)-Torreyol, Sesquigoyol, 1.beta.-Cadin-4-en-10-ol, Amorphan-3-en-9-ol, Cedreanol |

The compound is also sometimes referred to as cedrelanol in older literature, particularly in research from the 1960s .

Natural Sources and Distribution

Delta-Cadinol has been identified in a variety of plant and fungal species, suggesting its widespread occurrence in nature.

Plant Sources

Several plant species have been documented to contain delta-Cadinol, particularly in their essential oils:

Table 3: Plant Sources of Delta-Cadinol

| Plant Species | Family | Plant Part |

|---|---|---|

| Humulus lupulus | Cannabaceae | Not specified |

| Alpinia latilabris | Zingiberaceae | Not specified |

| Cymbopogon citratus | Poaceae | Not specified |

| Plumeria alba | Apocynaceae | Not specified |

| Cedrela odorata brasiliensis | Meliaceae | Essential oil |

| Pinus parviflora | Pinaceae | Not specified |

| Casearia sylvestris | Salicaceae | Leaves |

Fungal Sources

Delta-Cadinol has also been isolated from several fungal species:

-

Boreostereum vibrans (Basidiomycete fungus)

-

Stereum striatum

-

Pilgerodendron uviferum

These diverse natural sources indicate that delta-Cadinol plays a role in various biological systems and ecological interactions .

Biosynthesis and Production

Biosynthetic Pathway

Delta-Cadinol is biosynthesized through the sesquiterpene pathway, with farnesyl diphosphate serving as the key precursor. The biosynthesis involves enzymatic cyclization and subsequent oxidation steps .

Delta-Cadinol Synthase

A significant advancement in understanding delta-Cadinol biosynthesis was the identification and characterization of delta-Cadinol synthase (BvCS) from the basidiomycete fungus Boreostereum vibrans. This enzyme was cloned and heterologously expressed in Escherichia coli, providing insights into the enzymatic production of delta-Cadinol .

Key findings regarding delta-Cadinol synthase include:

-

The enzyme catalyzes the conversion of farnesyl diphosphate to delta-Cadinol as its principal product.

-

Successful cloning and expression of the delta-Cadinol synthase gene in E. coli demonstrates the feasibility of heterologous production.

-

This discovery provided the first report of an enzyme predominantly forming delta-Cadinol (syn. torreyol) from farnesyl diphosphate.

-

The enzyme may be involved in the biosynthesis of boreovibrins, which are structurally similar to delta-Cadinol .

Recent research (2022) has further explored the biotechnological potential of sesquiterpene synthases from Basidiomycota Coniophora puteana for heterologous production of δ-cadinol, indicating ongoing interest in the enzymatic production of this compound .

Biological Activities

Historical Research and Key Discoveries

The study of delta-Cadinol spans several decades, with significant contributions to understanding its structure, stereochemistry, and biological properties.

Structural Elucidation

Early work on delta-Cadinol's structure began in the 1960s:

-

1964: R.R. Smolders published research on the structure of cedrelanol (delta-cadinol) from essential oil of Cedrela odorata brasiliensis .

-

1967: Further research by Smolders clarified the absolute configuration of delta-Cadinol .

Conformational Studies

In 1979, Y.V. Gatilov and Z.V. Dubovenko conducted important conformational studies of delta-Cadinol using atom-atom potentials, contributing to understanding its three-dimensional structure .

Biosynthetic Understanding

Modern research has shifted toward understanding delta-Cadinol's biosynthesis and potential applications:

-

2016: Identification and characterization of a delta-Cadinol synthase from Boreostereum vibrans, providing insights into its biosynthetic pathway .

-

2021: Studies on the related compound (-)-T-Cadinol, isolated from Casearia sylvestris, demonstrated in vitro activity against Trypanosoma cruzi .

-

2022: Investigation of novel sesquiterpene synthases from Basidiomycota for heterologous production of delta-Cadinol .

Analytical Methods for Detection and Characterization

Various analytical techniques have been employed to identify, quantify, and characterize delta-Cadinol in research and natural product analysis.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of delta-Cadinol and confirming its stereochemistry. High-Resolution Mass Spectrometry (HRMS) has also been employed for accurate mass determination and structural confirmation .

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification and quantification of delta-Cadinol in complex mixtures such as essential oils. This technique allows for the separation of sesquiterpenes with similar structures and provides mass spectral data for compound identification .

Current Research Trends and Future Perspectives

Ongoing Research Areas

Current research on delta-Cadinol focuses on several aspects:

-

Biotechnological production through recombinant expression of delta-Cadinol synthase

-

Exploration of biological activities, particularly antimicrobial and antiparasitic properties

-

Structure-activity relationship studies to understand the molecular basis of its biological effects

-

Potential applications in natural product-based drug discovery

Future Research Directions

Several promising avenues for future research on delta-Cadinol include:

-

Comprehensive assessment of its biological activities across different model systems

-

Investigation of its ecological role in producing organisms

-

Development of efficient production methods for obtaining pure delta-Cadinol in quantities sufficient for detailed biological testing

-

Exploration of potential synergistic effects with other natural compounds

-

Medicinal chemistry approaches to develop delta-Cadinol derivatives with enhanced properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume